2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methylindol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-21-12-13(15-4-2-3-5-16(15)21)10-19(22)20-14-6-7-17-18(11-14)24-9-8-23-17/h2-5,12,14,17-18H,6-11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQYXPFKMCTHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3CCC4C(C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Target Compound Characterization
The target molecule comprises three structural components:
- 1-Methyl-1H-indol-3-yl moiety : A heteroaromatic system with electrophilic substitution propensity.
- Acetamide linker : A flexible two-carbon spacer enabling conjugation.
- Octahydrobenzo[b]dioxin-6-amine : A saturated bicyclic amine conferring conformational rigidity.
Retrosynthetically, the molecule disconnects into 2-(1-methyl-1H-indol-3-yl)acetic acid and octahydrobenzo[b]dioxin-6-amine, linked via an amide bond (Figure 1).
Synthesis of Octahydrobenzo[b]Dioxin-6-Amine
Hydrogenation of 2,3-Dihydrobenzo[b]Dioxin-6-Amine
The saturated amine is synthesized via catalytic hydrogenation of its aromatic precursor, 2,3-dihydrobenzo[b]dioxin-6-amine.
Reaction Conditions:
- Substrate : 2,3-Dihydrobenzo[b]dioxin-6-amine (5.0 g, 30.2 mmol)
- Catalyst : 10% Pd/C (0.5 g)
- Solvent : Ethanol (100 mL)
- Pressure : 50 psi H₂
- Temperature : 25°C
- Time : 12 hours
Outcome:
Synthesis of 2-(1-Methyl-1H-Indol-3-yl)Acetic Acid
Friedel-Crafts Alkylation of 1-Methylindole
The acetic acid side chain is introduced via electrophilic substitution at the indole C3 position.
Reaction Conditions:
- Substrate : 1-Methylindole (3.0 g, 22.9 mmol)
- Electrophile : Chloroacetic acid (2.6 g, 27.5 mmol)
- Catalyst : AlCl₃ (6.1 g, 45.8 mmol)
- Solvent : Dichloromethane (50 mL)
- Temperature : 0°C → 25°C
- Time : 6 hours
Outcome:
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Reaction Conditions:
- Acid : 2-(1-Methyl-1H-indol-3-yl)acetic acid (2.0 g, 10.1 mmol)
- Amine : Octahydrobenzo[b]dioxin-6-amine (1.8 g, 10.1 mmol)
- Coupling Agents : EDC (2.3 g, 12.1 mmol), HOBt (1.6 g, 12.1 mmol)
- Base : N,N-Diisopropylethylamine (3.5 mL, 20.2 mmol)
- Solvent : Dimethylformamide (30 mL)
- Temperature : 25°C
- Time : 24 hours
Outcome:
Reductive Amination via Nitroolefin Intermediate
Adapting the one-pot reductive coupling methodology from Aksenov et al. (2016), using 1-methylindole and nitroethylene.
Reaction Conditions:
- Indole : 1-Methylindole (1.6 g, 12.2 mmol)
- Nitroolefin : Nitroethylene (1.2 g, 14.6 mmol)
- Medium : Polyphosphoric acid (PPA, 10 g) with PCl₃ (1.4 g, 10.2 mmol)
- Temperature : 70°C
- Time : 5 hours
Outcome:
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Carbodiimide Coupling | 85% | 97% | 24 h | High |
| Reductive Amination | 68% | 89% | 5 h | Moderate |
| Acid Chloride Aminolysis | 72% | 93% | 18 h | Medium |
Key Observations :
Mechanistic Insights and Optimization Challenges
Stereochemical Control in Octahydrobenzo[b]Dioxin Formation
Hydrogenation of the aromatic ring proceeds via syn-addition, yielding a cis-fused bicyclic system. Catalyst poisoning by the amine necessitates pre-treatment with acetic acid to protonate the NH group.
Indole Acetic Acid Activation
Over-activation of the carboxylic acid with EDC risks oxazolone formation, mitigated by maintaining pH 6–7 with HOBt.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methyl group at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed for substitution reactions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features an indole moiety, which is often associated with a variety of biological activities, including anti-cancer and neuroprotective effects. The octahydrobenzo[b][1,4]dioxin group adds to its structural complexity, potentially influencing its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with indole structures can exhibit significant anticancer properties. Studies have shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells. For instance, 2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide may act on specific signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
Case Study:
In a study published in Cancer Research, it was demonstrated that indole derivatives could effectively reduce the viability of various cancer cell lines, suggesting that the compound might be a candidate for further development as an anticancer agent .
Neuroprotective Effects
Indole compounds are also known for their neuroprotective properties. The unique structure of this compound may enhance its ability to cross the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Insight:
A recent investigation into the neuroprotective effects of similar indole derivatives showed promising results in reducing oxidative stress and inflammation in neuronal cells . This suggests that our compound could be explored for its potential in treating neurodegenerative conditions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Serotonin Receptors: Indole compounds often interact with serotonin receptors, which could explain their mood-enhancing and anxiolytic effects.
- Kinase Inhibition: The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
Potential for Drug Development
Given its structural characteristics and preliminary findings regarding its biological activities, this compound represents a promising candidate for drug development. Its potential applications span from oncology to neurology, warranting further exploration through clinical trials.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The acetamide moiety may enhance the compound’s binding affinity and specificity towards its targets. The octahydrobenzo[b][1,4]dioxin ring system can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key structural and functional differences between 2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide and related compounds:
Key Findings:
Structural Impact on CNS Activity :
- The octahydrobenzo[b][1,4]dioxin system in the target compound may enhance blood-brain barrier (BBB) penetration compared to unsaturated analogs (e.g., dihydrobenzo[b][1,4]dioxin in ), as saturation reduces polarity. However, the PDMP-based analog in demonstrated significant GSL reduction in vivo despite a short half-life, suggesting that even transient CNS exposure can drive efficacy.
Role of Heterocyclic Moieties :
- Indole vs. Thiazole/Oxadiazole : Indole-containing compounds (e.g., target compound and ) often exhibit CNS or antimicrobial activity due to indole's inherent bioisosteric mimicry of tryptophan. In contrast, thiazole derivatives (e.g., ) target kinase inhibition, highlighting scaffold-dependent selectivity.
Synthetic Accessibility :
- The target compound’s synthesis is likely more complex than chloroacetamide derivatives (e.g., ), which are synthesized in high yields (95%) via straightforward alkylation. However, oxadiazole-linked indole acetamides () require multi-step reactions but offer modularity for diversification.
Pharmacokinetic Challenges :
- The PDMP-based analog’s short half-life contrasts with the stability of saturated dioxane systems (target compound), underscoring the need for balanced lipophilicity and metabolic resistance in CNS drug design.
Biological Activity
2-(1-Methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various research studies, patents, and biochemical analyses.
Chemical Structure and Properties
The molecular formula of the compound is C_{17}H_{22}N_{2}O_{2}, with a molecular weight of 286.37 g/mol. The compound features an indole moiety and a dioxin ring, which are known to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with indole and dioxin structures can exhibit a range of biological activities, including:
- Anticancer Activity : Indole derivatives are often studied for their anticancer potential due to their ability to modulate various signaling pathways involved in cell growth and apoptosis.
- Neuroprotective Effects : Some studies suggest that similar compounds may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
- Anti-inflammatory Properties : The ability to inhibit inflammatory pathways has been noted in related compounds.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that indole derivatives exhibit potent cytotoxicity against various cancer cell lines. Specifically, compounds similar to this compound were shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
Neuroprotective Effects
Research highlighted in Pharmacology Biochemistry and Behavior demonstrated that indole-based compounds could protect neuronal cells from oxidative stress-induced damage. The mechanism involves the upregulation of antioxidant enzymes and modulation of neuroinflammatory markers .
Anti-inflammatory Properties
A patent (EP2406255B1) discusses the anti-inflammatory effects of related compounds, indicating their potential use in treating inflammatory diseases by inhibiting pro-inflammatory cytokines . This suggests that this compound may similarly exhibit these properties.
Data Tables
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with functionalizing the indole and benzodioxin moieties. Key steps include:
- 1,3-dipolar cycloaddition for triazole formation (if applicable) under Cu(OAc)₂ catalysis in a tert-BuOH:H₂O (3:1) solvent system at room temperature .
- Amide coupling via nucleophilic substitution or carbodiimide-mediated activation, ensuring stoichiometric control of reactants and anhydrous conditions .
- Purification using recrystallization (ethanol) or flash chromatography (EtOAc/hexane gradients) .
Critical parameters include temperature control (±5°C), solvent polarity adjustments to optimize yields, and TLC monitoring (hexane:EtOAc 8:2) .
Advanced: How can researchers resolve contradictory data regarding biological activity across assay systems?
Contradictions may arise from assay-specific variables (e.g., cell line viability, protein expression levels). Methodological solutions include:
- Orthogonal validation : Compare results from in vitro enzyme inhibition assays (e.g., COX-2 selectivity) with cellular models (e.g., NF-κB luciferase reporters) .
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves in parallel assays to identify potency shifts caused by off-target interactions .
- Structural analysis : Use X-ray crystallography (via SHELXL refinement) or molecular docking to assess binding mode variations across targets .
Basic: What spectroscopic techniques are most effective for characterizing the molecular structure?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.4 ppm for indole) and acetamide carbonyls (δ ~165 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1670 cm⁻¹) and indole N-H vibrations (~3260 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed mass accuracy <2 ppm) .
Advanced: What computational strategies predict metabolic stability and guide structural modifications?
- MetaSite analysis : Predicts cytochrome P450-mediated soft spots (e.g., benzylic positions on octahydrobenzodioxin) .
- Molecular dynamics simulations : Assess conformational stability of the acetamide linker to resist hydrolysis .
- Microsomal stability assays : Validate predictions using rat/human liver microsomes with LC-MS quantification of metabolites .
Modifications like fluorination or steric hindrance at labile sites improve half-life .
Basic: What are key considerations in designing in vitro assays for biological activity evaluation?
- Target selection : Prioritize receptors/enzymes with structural homology to known indole-acetamide targets (e.g., serotonin receptors, COX-2) .
- Solubility optimization : Use DMSO stock solutions (<0.1% final concentration) with PBS/Tween-20 to prevent aggregation .
- Control groups : Include vehicle controls and reference inhibitors (e.g., indomethacin for COX assays) .
Advanced: How can crystallographic data (e.g., SHELX-refined structures) analyze structural conformations impacting biological interactions?
- SHELXL refinement : Resolve electron density maps to confirm octahydrobenzodioxin chair conformations and indole-acetamide torsion angles .
- Hydrogen bonding networks : Identify key interactions (e.g., acetamide carbonyl with catalytic lysine in enzyme pockets) using Mercury software .
- Thermal displacement parameters (B-factors) : Quantify flexibility of the methyl-indole group to correlate with binding entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
